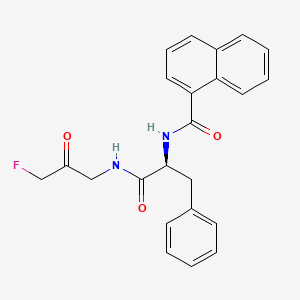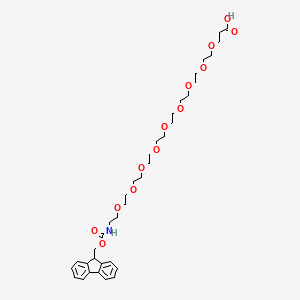
果糖基缬氨酸
描述
Fructosylvaline is a specific substrate of Fructosyl-Amino Acid Oxidase . It is also known as 3-methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid .
Synthesis Analysis
Fructosylvaline synthesis involves two synthesis methods . A study also mentioned the half-life of fructosyl-valine in plasma, which was calculated to be 231 minutes .Chemical Reactions Analysis
Fructosylvaline is utilized by certain marine microorganisms. A yeast strain identified as Pichia sp. N1-1 produced a Fructosyl-Valine–oxidizing enzyme .科学研究应用
果糖基缬氨酸(Fru-val)可用于构建人工脱氢酶传感器。聚乙烯咪唑(PVI)催化Fru-val的氧化,并已应用于开发用于检测其的色度和安培传感器,表明其在监测糖尿病管理中的潜力(Sode et al., 2001)。
在真菌中,果糖基氨基酸氧化酶对果糖基缬氨酸具有底物特异性,突显了其在确定糖化蛋白在糖尿病血样中的实用性(Yoshida et al., 1995)。
已报道了对人类血红蛋白中N-末端糖化化合物(如N-果糖基缬氨酸)的特异性测定,有助于糖尿病的诊断和监测(Penndorf et al., 2008)。
已开发了一种使用二茂铁硼酸进行非酶安培法的果糖基缬氨酸传感方法,这对于检测糖基化血红蛋白(HbA1c)是相关的,这是糖尿病管理中的关键标志(Chien & Chou, 2011)。
已评估了果糖基缬氨酸在食品和体内蛋白质和肽类的糖化中的作用,为糖尿病患者的生化过程及其对其影响提供了见解(Penndorf et al., 2008)。
已进行了突变研究,以改善果糖胺氧化酶对果糖-αN-缬氨酸的底物特异性,这是HbA1c的模型化合物,展示了开发HbA1c测量生物传感器的潜力(Kim et al., 2009)。
基于核壳磁性生物纳米颗粒的果糖基缬氨酸电化学生物传感器已开发用于检测糖基化血红蛋白,显示了其在糖尿病管理中的适用性(Chawla & Pundir, 2011)。
安全和危害
未来方向
A study has developed a fructosyl amino acid oxidase gold nanostar biosensor as a potential future point of care biosensor candidate for glycated haemoglobin detection . Another study isolated 12 microbial strains that grow aerobically in a minimal medium supplemented with Fructosyl-Valine as the sole nitrogen source .
作用机制
Target of Action
Fructosylvaline (FV) is a type of fructosyl amino acid that occurs as N-terminal moieties of human glycated hemoglobin . The primary targets of FV are these glycated proteins, specifically hemoglobin. The molecular design of biomimetic receptors for these targets is a challenging but attractive goal in modern supramolecular chemistry .
Mode of Action
The interaction between FV and its targets involves a cooperative two-point recognition. This involves a sp³ boronate-diol esterification with simultaneous coordination bonding of the carboxylate group of Val to the Zn atom . This interaction mode is facilitated by fluorescent Zn-terpyridine complexes bearing boronic acids .
Biochemical Pathways
FV is part of the biochemical pathway involving the formation of nonenzymatic glycated proteins. This process begins with the condensation of free amino groups with glucose, leading to the formation of a Schiff base, the aldimine. This is followed by the Amadori rearrangement, which forms a ketoamine, also known as an Amadori product . FV is formed as a result of this Amadori rearrangement .
Pharmacokinetics
It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a compound .
Result of Action
The action of FV results in the formation of glycated hemoglobin, specifically Hb A1c . This is significant as Hb A1c is a key indicator of the degree of diabetic control. The ratio of glycation directly reflects past blood glucose levels, making it a reliable indicator of glycemic control over a period of 2 to 3 months .
Action Environment
These factors can induce abiotic stresses to the plants, affecting fruit development and quality . Given that FV is a fructosyl amino acid, it’s plausible that similar environmental factors could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Fructosylvaline is an Amadori compound with the potential to alter cellular adhesion, inhibit cancer metastasis, and induce apoptosis . It interacts with various enzymes and proteins, particularly fructosyl-amine oxidase, which is produced by certain microbial strains . This enzyme oxidizes Fructosylvaline, producing hydrogen peroxide .
Cellular Effects
Fructosylvaline has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed that certain microbial strains can grow aerobically in a minimal medium supplemented with Fructosylvaline as the sole nitrogen source . This suggests that Fructosylvaline may influence cell function by serving as a nutrient source for certain types of cells.
Molecular Mechanism
The molecular mechanism of Fructosylvaline’s action involves its interaction with fructosyl-amine oxidase. This enzyme, produced by certain microbial strains, oxidizes Fructosylvaline, leading to the production of hydrogen peroxide . This process suggests that Fructosylvaline may exert its effects at the molecular level through enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fructosylvaline have been observed to change over time. For instance, a study found that the plasma concentration of Fructosylvaline in chickens increased over time, from 0 to 180 minutes after administration . This suggests that Fructosylvaline may have long-term effects on cellular function.
Transport and Distribution
Fructosylvaline is absorbed from the gastrointestinal tract and incorporated into the blood when orally administered to chickens . This suggests that Fructosylvaline can be transported and distributed within cells and tissues.
属性
IUPAC Name |
(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQHVKBNRPNQDY-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10003-64-2 | |
| Record name | Fructosylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-FRUCTOSYL VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is fructosylvaline relevant in the context of diabetes?
A: Fructosylvaline is a significant marker of glycation, a process intensified in diabetic patients due to elevated blood glucose levels [, ]. While not a drug target itself, its presence, particularly in hemoglobin, helps assess long-term blood glucose control.
Q2: How is fructosylvaline measured in biological samples?
A: Measuring fructosylvaline directly in biological samples like blood is challenging. Research highlights a method using acid hydrolysis to break down the fructosylvaline in hemoglobin into N-(2-furoylmethyl)valine (FM-Val) [, ]. FM-Val can then be quantified using techniques like reversed-phase HPLC coupled with mass spectrometry [, ].
Q3: What can the levels of fructosylvaline in hemoglobin tell us?
A: Studies show a strong correlation between fructosylvaline levels and HbA1c levels in diabetic patients []. This correlation suggests that measuring fructosylvaline, specifically the N-terminal glycation of hemoglobin, can provide insights into a patient's long-term blood glucose control, similar to HbA1c measurements.
Q4: What is the significance of studying N-terminal glycation compared to other glycation sites?
A: Research suggests that the N-terminal valine of hemoglobin exhibits a higher relative glycation extent compared to lysine side chains []. This observation indicates a potential specificity in the enzymatic deglycation processes within red blood cells. Further investigation into this difference could help understand the body's natural defenses against glycation.
Q5: What are the implications of using fructosylvaline as a model compound?
A: Fructosylvaline serves as a simplified model for understanding the complex structure of the N-terminal residue of human hemoglobin A1c []. Studying its formation and properties can provide valuable insights into the behavior of glycated hemoglobin, particularly its reaction with analytical reagents like phenylhydrazine [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



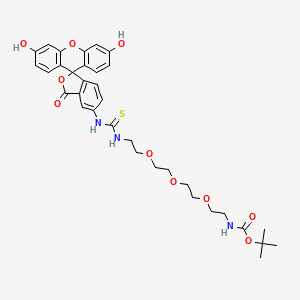
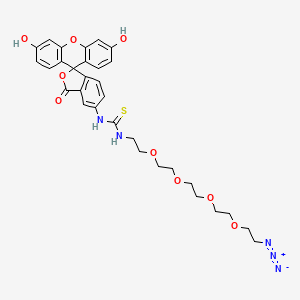

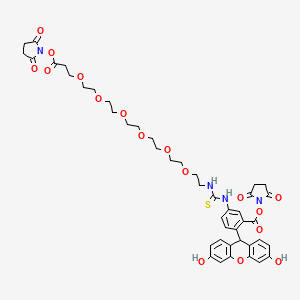

![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)

